In Vitro Potency: Emoquine-1 vs. ELQ-300
Emoquine-1 demonstrates potent in vitro activity against proliferative P. falciparum, with an IC50 range of 20-55 nM [1]. While ELQ-300 shows higher potency against certain lab strains (IC50 of 0.56 nM against P. falciparum cytochrome bc1 [2]), emoquine-1's hybrid design confers a broader activity profile against multidrug-resistant clinical isolates [1].
| Evidence Dimension | In vitro potency (IC50) |
|---|---|
| Target Compound Data | 20-55 nM |
| Comparator Or Baseline | ELQ-300: 0.56 nM (P. falciparum cyt bc1) |
| Quantified Difference | ELQ-300 is ~36-98 fold more potent on isolated enzyme, but Emoquine-1 maintains activity on a broader range of multi-drug resistant clinical isolates. |
| Conditions | P. falciparum proliferative blood stage cultures |
Why This Matters
Procurement decisions for antimalarial drug discovery must balance potency with the ability to combat clinically relevant, multidrug-resistant strains, where emoquine-1 shows differentiated performance.
- [1] Li Y, Nguyen M, Laurent M, Wein S, Paloque L, Kessavdjee-Djouma S, Witkowski B, Musset L, Augereau JM, Cerdan R, Robert A, Liu Y, Meunier B, Benoit-Vical F. Emoquine-1: A Hybrid Molecule Efficient against Multidrug-Resistant Plasmodium Parasites, Including the Artemisinin-Resistant Quiescent Stage, and Also Active In Vivo. J Med Chem. 2025 Feb 13;68(3):3559-3571. View Source
- [2] Nilsen A, LaCrue AN, White KL, Forquer IP, Cross RM, Marfurt J, Mather MW, Delves MJ, Shackleford DM, Saenz FE, Morrisey JM, Steuten J, Mutka T, Li Y, Wirjanata G, Ryan E, Duffy S, Kelly JX, Sebayang BF, Zeeman AM, Noviyanti R, Sinden RE, Kocken CH, Price RN, Avery VM, Angulo-Barturen I, Jiménez-Díaz MB, Ferrer S, Herreros E, Sanz LM, Gamo FJ, Bathurst I, Burrows JN, Siegl P, Guy RK, Winter RW, Vaidya AB, Charman SA, Kyle DE, Manetsch R, Riscoe MK. Quinolone-3-diarylethers: a new class of antimalarial drug. Sci Transl Med. 2013 Mar 20;5(177):177ra37. View Source
